

# Biological Activity & Synthetic Utility of 5-Chloro-2,3-dihydroxybenzaldehyde

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## Compound of Interest

Compound Name: 5-Chloro-2,3-dihydroxybenzaldehyde

CAS No.: 73275-96-4

Cat. No.: B2483188

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CAS: 73275-96-4 | Molecular Formula: C<sub>7</sub>H<sub>5</sub>ClO<sub>3</sub> | MW: 172.57 g/mol

## Executive Summary

**5-Chloro-2,3-dihydroxybenzaldehyde** (5-Cl-2,3-DHBA) serves as a "privileged scaffold" in medicinal chemistry. While the parent aldehyde exhibits moderate intrinsic bacteriostatic activity, its primary value lies as a precursor for Schiff bases and transition metal complexes. The presence of the ortho-hydroxyls (catechol) allows for bidentate coordination with metals (Cu, Zn, Fe), mimicking bacterial siderophores to hijack iron transport systems. The C5-chlorine atom enhances lipophilicity and metabolic stability, significantly improving the bioavailability of its derivatives compared to non-halogenated analogues.

## Chemical Profile & Pharmacophore Analysis

The biological activity of 5-Cl-2,3-DHBA is dictated by three structural domains:

Structural Feature	Functionality	Biological Impact
Catechol (2,3-OH)	Redox-active & Chelating	Enables high-affinity binding to Fe <sup>3+</sup> and Cu <sup>2+</sup> . Acts as a radical scavenger (antioxidant) or pro-oxidant depending on the environment.
Aldehyde (C1-CHO)	Electrophilic Center	Primary site for Schiff base condensation with amines, hydrazides, and amino acids to form active drugs.
Chlorine (C5-Cl)	Lipophilic Modulator	Increases LogP (partition coefficient), facilitating cell membrane penetration. Blocks metabolic oxidation at the C5 position.

## Comparative Isomerism

Researchers must distinguish this compound from 5-Chloro-2,4-dihydroxybenzaldehyde.

- 2,4-Isomer (Resorcinol type): Hydroxyls are meta to each other. Weak metal chelator.
- 2,3-Isomer (Catechol type): Hydroxyls are adjacent. Strong metal chelator. This makes the 2,3-isomer superior for designing metallo-antibiotics and urease inhibitors.

## Therapeutic Applications & Mechanisms

### A. Antimicrobial Activity (Siderophore Mimicry)

Bacteria, particularly *Staphylococcus aureus* and *Pseudomonas aeruginosa*, require iron for survival. They secrete siderophores to scavenge Fe<sup>3+</sup>.

- Mechanism: Derivatives of 5-Cl-2,3-DHBA form stable complexes with iron. These complexes are recognized by bacterial siderophore receptors, actively transported into the cell (Trojan Horse mechanism), and then release the toxic ligand or redox-active metal intracellularly.

- Spectrum: High potency against Gram-positive bacteria (MRSA) when derivatized into Schiff bases with thiosemicarbazides.

## B. Anticancer Potential (Pro-oxidant Effect)

In the presence of cellular copper (elevated in cancer cells), the catechol moiety undergoes redox cycling.

- Auto-oxidation: The catechol oxidizes to a semiquinone radical and then an ortho-quinone.
- ROS Generation: This cycle transfers electrons to molecular oxygen, generating Superoxide Anion ( $O_2^{\bullet-}$ ) and Hydrogen Peroxide ( $H_2O_2$ ).
- Cytotoxicity: The resulting oxidative stress induces apoptosis specifically in cancer cells with compromised antioxidant defenses.

## C. Enzyme Inhibition

The aldehyde group allows covalent reversible inhibition of enzymes with active-site nucleophiles.

- Urease Inhibition: The 5-Cl-2,3-DHBA scaffold chelates the nickel ions in the urease active site, preventing the hydrolysis of urea. This is relevant for treating *Helicobacter pylori* infections.

## Experimental Protocols

### Protocol 1: Synthesis of Bioactive Schiff Bases

This standard workflow converts the aldehyde into a high-affinity ligand.

Reagents:

- **5-Chloro-2,3-dihydroxybenzaldehyde** (1.0 eq)[\[1\]](#)
- Primary Amine (e.g., 4-aminoantipyrine or isoniazid) (1.0 eq)
- Ethanol (Absolute)

- Glacial Acetic Acid (Catalytic amount)

#### Methodology:

- Dissolution: Dissolve 1.0 mmol of 5-Cl-2,3-DHBA in 10 mL of hot absolute ethanol.
- Addition: Add 1.0 mmol of the primary amine dropwise under continuous stirring.
- Catalysis: Add 2-3 drops of glacial acetic acid.
- Reflux: Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Isolation: Cool to room temperature. The Schiff base will precipitate as a colored solid.
- Purification: Filter and recrystallize from hot ethanol.

## Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)

Validates the redox activity of the catechol moiety.

#### Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
- Test Compound (5-Cl-2,3-DHBA) at varying concentrations (10–100 µg/mL).
- Ascorbic Acid (Positive Control).

#### Methodology:

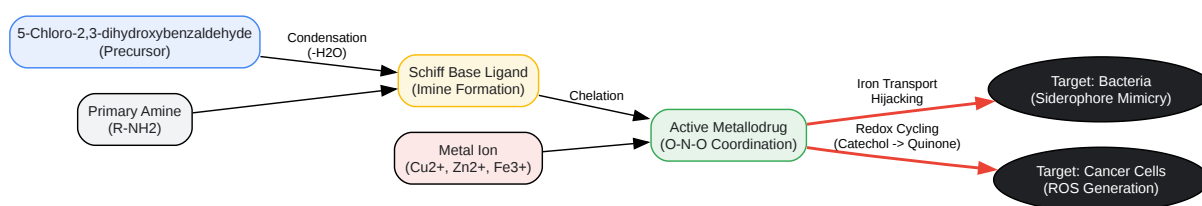
- Preparation: Prepare a stock solution of 5-Cl-2,3-DHBA in methanol.
- Mixing: Add 1 mL of test solution to 3 mL of DPPH solution.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

- Calculation:

Self-Validation: The solution should turn from deep purple to yellow. If no color change occurs, the catechol oxidation may be blocked (check pH).

## Mechanistic Visualization

The following diagram illustrates the synthesis of a Schiff base derivative and its subsequent chelation of a metal ion ( $M^{2+}$ ), forming the active pharmacophore.



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Caption: Pathway from 5-Cl-2,3-DHBA precursor to active metallodrug complex targeting bacterial iron transport and cancer cell redox balance.

## References

- Compound Identification
  - National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345 (Related Isomer Structure Reference). [Link](#)
  - Ambeed Chemical. **5-Chloro-2,3-dihydroxybenzaldehyde** (CAS 73275-96-4) Product Specifications.[1][2][3] [Link](#)
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  - Mideros-Mora, C. A., et al. (2023).[4] "Catechol-based siderophore mimics: Synthesis and antibiotic activity." *Bioorganic Chemistry*. (Validates the siderophore-mimicry mechanism of

2,3-dihydroxybenzaldehyde derivatives).

- Synthetic Utility (Schiff Bases)
  - Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." *European Journal of Medicinal Chemistry*. (Establishes the SAR of the 5-chloro substitution). [Link](#)
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## Sources

- [1. 3328-68-5|5-Chloro-2-hydroxy-4-methylbenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [2. CAS Index | Ambeed \[ambeed.com\]](#)
- [3. 84388-68-1|4,5-Dichloro-2-hydroxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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